molecular formula C7H5BF2O3 B1422098 (2,6-Difluoro-4-formylphenyl)boronic acid CAS No. 871125-93-8

(2,6-Difluoro-4-formylphenyl)boronic acid

Cat. No. B1422098
M. Wt: 185.92 g/mol
InChI Key: NQBHBNIZBDDDRH-UHFFFAOYSA-N
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Description

“(2,6-Difluoro-4-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF2O3 . It has a molecular weight of 185.92 g/mol . This compound is typically found in a solid form .


Molecular Structure Analysis

The molecular structure of “(2,6-Difluoro-4-formylphenyl)boronic acid” is planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The compound has a monoisotopic mass of 186.029984 Da .


Physical And Chemical Properties Analysis

“(2,6-Difluoro-4-formylphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 185.92 g/mol and a monoisotopic mass of 186.029984 Da . The compound has a topological polar surface area of 57.5 Ų .

Scientific Research Applications

Protective Groups for Diols

2,6-Bis(trifluoromethyl)phenyl boronic acid, a related compound, has been utilized as a protective agent for diols in organic synthesis. This boronic acid forms water- and air-stable cyclic esters with diols and can be deprotected under mild conditions, offering utility in synthesizing complex natural products with anti-angiogenic activities (Shimada et al., 2018).

Fluorescent Chemosensors

Boronic acids, including derivatives like (2,6-Difluoro-4-formylphenyl)boronic acid, are instrumental in the development of fluorescent chemosensors. They interact with diols to form rings, useful in detecting carbohydrates and bioactive substances. Such sensors are employed in probing carbohydrates, dopamine, fluoride, copper, mercury ions, and hydrogen peroxide (Huang et al., 2012).

Carbohydrate Binding

A new class of carbohydrate-binding boronic acids has been developed, with superior performance and solubility compared to established analogues. These acids, including variants like (2,6-Difluoro-4-formylphenyl)boronic acid, are capable of complexing with glycopyranosides under physiological conditions, making them useful for designing receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).

Synthesis of Macrocyclic Compounds

Boronic acids, like (2,6-Difluoro-4-formylphenyl)boronic acid, are used in the synthesis of macrocyclic boronate esters. These compounds have potential as molecular receptors toward Lewis bases, showcasing the multifaceted applications of boronic acids in creating complex organic structures (Celis et al., 2014).

Glucose Responsive Systems

4-Formylphenylboronic acid conjugated chitosan nanoparticles, related to (2,6-Difluoro-4-formylphenyl)boronic acid, have been studied for their use in glucose responsive polymeric insulin delivery systems. These nanoparticles can swell in response to glucose, releasing insulin, and are promising for diabetes treatment (Siddiqui et al., 2016).

Catalyst for Amidation Reactions

2,4-Bis(trifluoromethyl)phenylboronic acid, similar to (2,6-Difluoro-4-formylphenyl)boronic acid, is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic activity is significant for peptide synthesis (Wang, Lu & Ishihara, 2018).

Safety And Hazards

“(2,6-Difluoro-4-formylphenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust .

properties

IUPAC Name

(2,6-difluoro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBHBNIZBDDDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681753
Record name (2,6-Difluoro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluoro-4-formylphenyl)boronic acid

CAS RN

871125-93-8
Record name (2,6-Difluoro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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